molecular formula C13H20N2O B8734947 3-(3-morpholin-4-ylpropyl)aniline

3-(3-morpholin-4-ylpropyl)aniline

Cat. No.: B8734947
M. Wt: 220.31 g/mol
InChI Key: OFRNRABAIHKTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Morpholin-4-ylpropyl)aniline is an organic compound with the molecular formula C13H20N2O. It consists of an aniline ring substituted with a morpholine group via a propyl chain. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, polymers, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-morpholin-4-ylpropyl)aniline typically involves the reaction of aniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the carbon attached to the chlorine atom, displacing the chlorine

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)aniline

InChI

InChI=1S/C13H20N2O/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10,14H2

InChI Key

OFRNRABAIHKTLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1M lithium aluminum hydride in THF (2.6 mL) was injected into a stirred suspension of {3-[3-(4-morpholinyl)-3-oxopropyl]phenyl}amine (120 mg, 0.51 mmol) in anhydrous THF (5 mL). The reaction was refluxed for 1 h under nitrogen. The suspension was cooled to 0° C. and quenched by careful addition of 1N NaOH. The base was added until gas evolution stopped. The reaction was concentrated to a white solid under vacuum, triturated with diethyl ether and filtered. The filtrate was concentrated under vacuum to 113 mg (89%) of the title compound, a clear oil. MS (ESI): M+H=221.17.
Quantity
0 (± 1) mol
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reactant
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120 mg
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reactant
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2.6 mL
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solvent
Reaction Step One
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Quantity
5 mL
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solvent
Reaction Step One

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